N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by a benzoxazepine core, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the methoxybenzamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide
- 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide
Uniqueness
What sets N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a compound that has gained attention in recent years for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key properties include:
- Molecular Weight : 302.34 g/mol
- CAS Number : 921776-88-7
- Chemical Structure : The structure features a benzoxazepine ring system which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neural signaling pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties in vitro. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis induction via caspases |
A549 (Lung) | 12.7 | Cell cycle arrest |
HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogenic bacteria and fungi. Its effectiveness has been evaluated using standard disk diffusion methods.
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 32 μg/mL |
Escherichia coli | 18 | 64 μg/mL |
Candida albicans | 22 | 16 μg/mL |
Case Studies and Research Findings
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Antimicrobial Efficacy : Research conducted at a leading microbiology lab showed that this compound effectively inhibited the growth of resistant strains of bacteria such as MRSA.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-13(7-8-15(16)21-18(19)23)20-17(22)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDNFPREJNNXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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